molecular formula C16H13N5O B12204604 (2E)-3-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]prop-2-enamide

(2E)-3-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]prop-2-enamide

Cat. No.: B12204604
M. Wt: 291.31 g/mol
InChI Key: FWNYQEDJCMTVHS-MDZDMXLPSA-N
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Description

(2E)-3-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]prop-2-enamide is an organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological applications and are often used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]prop-2-enamide typically involves the reaction of a phenylprop-2-enamide derivative with a tetrazole derivative. One common method includes the use of triethyl orthoformate and sodium azide to form the tetrazole ring . Another approach involves the use of alcohols and aldehydes in the presence of ammonia and molecular iodine to form nitrile intermediates, which then undergo [3+2] cycloaddition with dicyandiamide and sodium azide .

Industrial Production Methods

Industrial production methods for this compound often involve multicomponent reactions (MCRs) due to their efficiency and atom economy. For example, the Ugi-azide reaction, a type of MCR, can be used to synthesize tetrazole derivatives in a one-pot process .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

(2E)-3-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]prop-2-enamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing it to bind to enzyme active sites and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-3-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]prop-2-enamide apart is its specific combination of a phenylprop-2-enamide backbone with a tetrazole ring, which provides unique electronic and steric properties. This makes it particularly effective in binding to enzyme active sites and exhibiting biological activity .

Properties

Molecular Formula

C16H13N5O

Molecular Weight

291.31 g/mol

IUPAC Name

(E)-3-phenyl-N-[3-(tetrazol-1-yl)phenyl]prop-2-enamide

InChI

InChI=1S/C16H13N5O/c22-16(10-9-13-5-2-1-3-6-13)18-14-7-4-8-15(11-14)21-12-17-19-20-21/h1-12H,(H,18,22)/b10-9+

InChI Key

FWNYQEDJCMTVHS-MDZDMXLPSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)N3C=NN=N3

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)N3C=NN=N3

Origin of Product

United States

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